2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide is an organic compound with the molecular formula C17H20N2O2. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group, a benzamide group, and a dimethylphenoxyethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide typically involves the reaction of 2-amino-benzamide with 2-(3,4-dimethylphenoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the benzamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide shares structural similarities with other benzamide derivatives, such as:
- 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide
- 2-amino-N-[2-(3,4-dichlorophenoxy)ethyl]benzamide
- 2-amino-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide.
Uniqueness
- The presence of the 3,4-dimethylphenoxy group in this compound imparts unique chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and biological activity. These properties distinguish it from other similar compounds and make it a valuable tool for various scientific research applications.
Properties
IUPAC Name |
2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-7-8-14(11-13(12)2)21-10-9-19-17(20)15-5-3-4-6-16(15)18/h3-8,11H,9-10,18H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUUZNYJMRKOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=CC=C2N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.